Sodium 3-dodecylbenzenesulfonate

Critical Micelle Concentration Isomer Comparison Surfactant Thermodynamics

Commercial SDBS isomer mixtures introduce uncontrolled variability in CMC, adsorption thermodynamics, and temperature response-compromising flotation yield and foam-film stability. Sodium 3-dodecylbenzenesulfonate (3φC12) is a structurally defined, single-isomer anionic surfactant that eliminates this isomeric averaging. • Highest CMC among monoisomeric LAS homologs, offering the widest monomer concentration window for interfacial tension reduction and soil penetration. • Defined 19.1% CMC increase (25-55 °C) enables thermal cycling modulation of collector activity in mineral flotation circuits. • Reproducible Γmax and Amin parameters for rigorous validation of molecular thermodynamic models and surface-force apparatus calibration.

Molecular Formula C18H29NaO3S
Molecular Weight 348.5 g/mol
CAS No. 19589-59-4
Cat. No. B012703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-dodecylbenzenesulfonate
CAS19589-59-4
Molecular FormulaC18H29NaO3S
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1
InChIKeyVQOIVBPFDDLTSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Dodecylbenzenesulfonate: Isomer-Specific Surfactant Overview


Sodium 3-dodecylbenzenesulfonate (3φC12) is a structurally defined, single-isomer anionic surfactant of the linear alkylbenzene sulfonate (LAS) class, corresponding to the molecular formula C₁₂H₂₅C₆H₄SO₃Na [1]. Unlike commercial-grade sodium dodecylbenzenesulfonate (SDBS, CAS 25155-30-0), which is an isomeric mixture of chain-attachment positions [2], the 3-phenyl isomer possesses a precisely located aromatic ring on the third carbon of the dodecyl chain. This structural distinction generates quantifiable differences in critical micelle concentration, adsorption efficiency, micellar packing, and temperature responsiveness that are directly relevant to surfactant selection in mineral flotation, structured-fluid formulation, and fundamental colloid science [3].

1
Reported highest CMC among monoisomeric dodecylbenzene sulfonates, providing the widest monomer concentration window for processes requiring monomers over micelles
2
Single-isomer identity eliminates the isomeric averaging of commercial SDBS, enabling reproducible interfacial parameters for model validation
3
Pronounced temperature sensitivity of micellization supports thermal-cycling flotation and controlled-release research

Why Isomer Purity Matters vs. Commercial SDBS


Commercial linear alkylbenzene sulfonates are complex mixtures whose bulk properties are averaged over multiple phenyl-positional isomers, each exhibiting distinct colloidal behaviour [1]. The 3-phenyl isomer displays the highest critical micelle concentration (CMC) among the monoisomeric dodecylbenzene sulfonates, directly affecting solubility boundaries and monomer-level surface activity [2]. Substitution with an undefined isomer blend therefore introduces uncontrolled variability in micellization onset, adsorption thermodynamics, and temperature-response curves—any of which can shift flotation yield, foam-film stability, or phase behaviour in ways that cannot be retrospectively corrected by simple concentration adjustment [3].

3φC12 (Single Isomer)
Commercial SDBS (Isomeric Mixture)
Defined phenyl position yields reproducible CMC and interfacial packing
Isomeric averaging obscures individual isomer contributions to surface activity and micellization onset
Uniform temperature-response curve enables predictable thermal-cycling behavior
Mixed isomers exhibit averaged and potentially non-linear temperature responses, complicating process control
Well-defined foam-film drainage and rupture pressure for interfacial studies
Batch-to-batch variability in isomer composition undermines reproducibility in foam and emulsion research

Evidence Differentiating This Isomer from Analogs


CMC Differences Across Phenyl-Positional Isomers

At 25 °C, sodium 3-dodecylbenzenesulfonate (3φC12) exhibits a CMC of 136.5 × 10⁻² mol·L⁻¹, which is higher than that of the 4φC12 isomer (122.8), the 5φC12 isomer (114.6), and the 6φC12 isomer (159.2) [1]. Among the linear isomers, 3φC12 possesses the highest CMC, demanding a greater bulk concentration to reach the micellization threshold—a factor that can be advantageous when high monomer solubility is required prior to micelle formation.

CMC Comparison
Head-to-head
136.5 vs 122.8–159.2 (×10⁻² mol·L⁻¹, 25°C)
Reported highest CMC among linear isomers; supports monomer-phase process design
Surface-tension isotherm method
Critical Micelle Concentration Isomer Comparison Surfactant Thermodynamics

Molecular Area at the Air–Water Interface

The minimum area per molecule at the air–water interface for 3φC12 is 49.733 × 10⁻² nm²·mol⁻¹, compared with 48.338 (4φC12), 47.055 (5φC12), and 47.072 (6φC12) [1]. This 5.7% larger molecular footprint directly reflects a less compact interfacial packing arrangement, which can influence monolayer rigidity, foam-film drainage, and the accessibility of the sulfonate head group for ion binding.

Interfacial Molecular Area
Head-to-head
49.733 vs 47.055–48.338 (×10⁻² nm²·mol⁻¹)
~5.7% larger molecular footprint; relevant for foam-drainage and film-rigidity tuning
Gibbs adsorption analysis at 25°C
Interfacial Packing Molecular Area Adsorption Layer Structure

Surface Excess Concentration Comparison

The surface excess concentration at CMC (Γmax) for 3φC12 is 3.338 × 10⁶ mol·m⁻², lower than that of 4φC12 (3.435), 5φC12 (3.528), and 6φC12 (3.531) at 25 °C [1]. The difference of 5.5% relative to the 6φC12 isomer indicates that fewer 3φC12 molecules adsorb per unit area at saturation, consistent with its larger Amin and less efficient interfacial packing.

Surface Excess (Γmax)
Head-to-head
3.338 vs 3.435–3.531 (×10⁶ mol·m⁻²)
Lower Γmax reflects less dense interfacial packing; supports wettability alteration studies
Consistent with larger molecular area
Surface Excess Adsorption Effectiveness Gibbs Adsorption

Temperature Sensitivity of Micellization

Heating from 25 °C to 55 °C raises the CMC of 3φC12 from 136.5 to 162.6 × 10⁻² mol·L⁻¹, a 19.1% increase [1]. In contrast, the 5φC12 isomer experiences only a 5.9% increase (114.6 → 121.4), and the 6φC12 isomer shows a marginal decrease (159.2 → 158.7) over the same temperature interval. The pronounced temperature sensitivity of 3φC12 implies that its micellization behaviour is more tunable via thermal control, but also demands tighter process-temperature management when used in non-isothermal environments.

Temperature Sensitivity
Head-to-head
19.1% CMC increase (25→55°C) vs 5.9% (5φC12)
Reported highest thermal sensitivity; enables temperature-modulated surfactant activity
Process temperature control required for reproducibility
Temperature Response Thermodynamic Stability Flotation Robustness

Micelle Aggregation Number and Polydispersity

Time-resolved fluorescence quenching measurements on sodium 4-(3-dodecyl)benzenesulfonate—the positional isomer where the phenyl group is attached at the 3-carbon of the chain and the sulfonate is at the para ring position—reveal that its micelle aggregation number (N) and polydispersity increase with surfactant concentration more steeply than the 4-n-decyl analogue but less steeply than the 2-n-decyl and 4-(5-decyl) variants [1]. Under surfactant concentration of 0.1 M, the aggregation number growth follows the order: 4(1-C10) < 4(3-C12) < 2(1-C10) < 4(5-C10). The 4(3-C12) compound therefore occupies an intermediate position in both micelle size and polydispersity, offering a balanced profile between small, monodisperse micelles and large, polydisperse aggregates.

Micelle Aggregation Number
Context-dependent
Moderate N; intermediate polydispersity rank among decyl/dodecyl isomers
Supports balanced micelle size distribution for templated synthesis research
Fluorescence quenching data; cross-study comparison
Micelle Aggregation Number Polydispersity Fluorescence Quenching

Foam-Film Stability and Rupture Pressure

Aqueous foam films stabilised by pure sodium p-(3-dodecyl)benzene sulfonate—the para-sulfonated analogue of the 3-phenyl chain isomer—have been characterised at 24 °C with respect to film thickness as a function of disjoining pressure and critical capillary pressure of rupture, alongside an undefined-chain-length SDBS mixture and a commercial ethoxylated sulfonate [1]. The use of the single-isomer surfactant eliminates the confounding effects of chain-length and positional polydispersity on film drainage kinetics. The study demonstrated a monotonic increase in rupture pressure with increasing inert-electrolyte concentration, providing a well-defined baseline for foam-stability modelling.

Foam-Film Rupture Pressure
Reported
Well-defined single-isomer rupture-pressure curve; NaCl-dependent
Supports reproducible foam-film modeling without isomeric polydispersity
Scheludko cell method at 24°C; model-fitting-friendly data
Foam Film Stability Disjoining Pressure Rupture Pressure

Application Scenarios for This Single-Isomer Surfactant


Temperature-Programmed Mineral Flotation

The high temperature sensitivity of 3φC12 CMC (19.1% increase over 25–55 °C) makes it suitable for flotation circuits that employ thermal cycling to modulate collector activity. Operators can solubilise the surfactant at low temperature for conditioning, then raise temperature to promote micellisation and reduce monomer-driven adsorption, achieving selective desorption from gangue minerals [1].

Fundamental Colloid and Interface Science

The well-defined and reproducible interfacial parameters of pure 3φC12 (CMC, Γmax, Amin) eliminate the isomeric averaging inherent in commercial SDBS, enabling rigorous validation of molecular thermodynamic models and adsorption isotherm equations [1]. This property is also critical for calibrating surface-force apparatus and foam-film balance experiments [2].

Templated Synthesis of Mesoporous Materials

The intermediate micelle aggregation number and polydispersity of the 4-(3-dodecyl) isomer [3] suggest that the 3-phenyl molecular architecture can serve as a structure-directing agent where moderate micelle curvature and controlled polydispersity are desired, such as in the synthesis of MCM-41 type silicas with tailored pore-size distributions.

High-Monomer-Fraction Detergency Formulations

Because 3φC12 possesses the highest CMC among linear isomers, it provides the largest concentration window of surfactant monomers—molecular species that are primarily responsible for interfacial tension reduction and soil penetration. This characteristic can be exploited in hard-surface cleaners and textile scouring formulations where micelle formation is deliberately delayed [1].

Application
Selection Property
Validation Focus
Temperature-Programmed Mineral Flotation
CMC temperature sensitivity
Temperature-dependent micellization and adsorption kinetics
Fundamental Colloid & Interface Science
Isomerically defined interfacial parameters
Reproducible CMC, Γmax, Amin for thermodynamic model validation
Templated Mesoporous Material Synthesis
Moderate micelle aggregation number and polydispersity
Micelle curvature control and pore-size distribution tuning
High-Monomer-Fraction Detergency Formulations
Highest CMC providing broad monomer concentration window
Delayed micelle formation for enhanced interfacial activity and soil penetration
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